4-Bromo-1,2-dichlorobenzene

Overview

Description

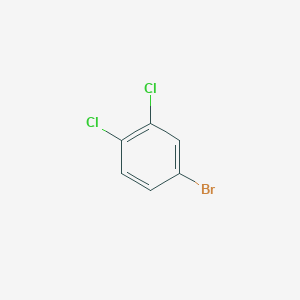

4-Bromo-1,2-dichlorobenzene (CAS 18282-59-2) is a halogenated aromatic compound with the molecular formula C₆H₃BrCl₂ and a molecular weight of 225.90 g/mol. It is synthesized via the bromination of 1,2-dichlorobenzene in the presence of aluminum chloride as a catalyst . Key physical properties include:

- Boiling Point: 140–142°C (30 mmHg)

- Melting Point: 22–25°C

- Density: 1.781 g/cm³

- Hazard Profile: Classified as a skin, eye, and respiratory irritant (H315, H319, H335) .

This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-dichlorobenzene can be synthesized through various methods. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction . Another method includes the electrophilic substitution of (3-chlorophenyl)trimethylgermanium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.

Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.

Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Reactions: The major products are typically substituted benzene derivatives.

Coupling Reactions: The major products are biaryl compounds.

Scientific Research Applications

Organic Synthesis

4-Bromo-1,2-dichlorobenzene serves as a crucial building block in organic synthesis. It is particularly noted for its role in the synthesis of N-arylated sultams, which are important intermediates in the development of pharmaceuticals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Nucleophilic Aromatic Substitution | Reacts with nucleophiles (e.g., NaOH) | Substituted benzene derivatives |

| Suzuki–Miyaura Coupling | Coupling with arylboronic acids using palladium | Biaryl compounds |

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the development of various drugs due to its ability to undergo diverse chemical transformations. Its lipophilicity suggests potential bioavailability, making it a candidate for drug formulation .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be modified to create compounds with anticancer properties. For instance, studies have shown that substituents on the benzene ring can significantly influence biological activity .

Agrochemical Applications

The compound is also relevant in agrochemicals, where it acts as an intermediate in the synthesis of pesticides and herbicides. For example, it has been used to synthesize chlorinated phenyl compounds that exhibit herbicidal activity .

Dye and Pigment Production

This compound is employed in the dye industry for producing various pigments. Its reactivity allows it to participate in coupling reactions that yield vibrant dyes used in textiles and other materials .

Chemical Manufacturing

In industrial settings, this compound is utilized as a solvent and reagent in various chemical processes. Its stability under different conditions makes it suitable for large-scale production processes .

Conclusion and Future Directions

The applications of this compound span across multiple fields including organic chemistry, pharmaceuticals, agrochemicals, and industrial manufacturing. Ongoing research may further elucidate its potential in developing new therapeutic agents or enhancing agricultural productivity. Future studies could focus on optimizing synthetic routes to improve yield and reduce environmental impact.

This compound's versatility underscores its significance in both academic research and practical applications within various industries.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dichlorobenzene in chemical reactions involves electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Molecular Formula : C₆H₆BrN₂

- Key Properties :

- Applications: Used in heterocyclic synthesis, such as forming benzofuran derivatives via reactions with trichloro-furanones .

- Key Differences: The substitution of chlorine atoms with amino (-NH₂) groups increases reactivity in nucleophilic substitution reactions, making it more versatile in pharmaceutical synthesis compared to 4-bromo-1,2-dichlorobenzene .

4-Bromo-1,2-dimethylbenzene (CAS 583-71-1)

- Molecular Formula : C₈H₉Br

- Key Properties :

- Applications : Primarily used in organic synthesis for introducing bromine-substituted methylbenzene frameworks .

- Key Differences :

- The absence of chlorine atoms reduces polarity and reactivity toward electrophilic substitution compared to this compound.

4-Bromo-1,2-difluorobenzene (CAS 348-61-8)

- Molecular Formula : C₆H₃BrF₂

- Key Properties :

- Applications : Used in materials science for synthesizing fluorinated aromatic polymers .

- Key Differences :

Comparative Data Table

Research Findings and Key Insights

Reactivity: this compound undergoes halogen-exchange reactions more readily than its difluoro analog due to chlorine’s lower electronegativity . The diaminobenzene derivative exhibits enhanced nucleophilic reactivity, enabling cyclization reactions to form benzofurans .

Synthetic Utility: this compound’s dual halogen substituents make it a preferred substrate for sequential functionalization in cross-coupling reactions . In contrast, the dimethyl derivative’s inert methyl groups limit its utility to non-polar synthetic pathways .

Safety Considerations: 4-Bromo-1,2-diaminobenzene requires stringent handling due to its acute toxicity, unlike the less hazardous dichloro and dimethyl analogs .

Biological Activity

4-Bromo-1,2-dichlorobenzene (CAS No. 18282-59-2) is a halogenated aromatic compound with significant applications in chemical synthesis and as an intermediate in the production of various agrochemicals and dyes. Understanding its biological activity is crucial for assessing its safety and potential environmental impacts.

- Molecular Formula : C₆H₃BrCl₂

- Molecular Weight : 225.90 g/mol

- Density : 1.7 g/cm³

- Melting Point : 24-25 °C

- Boiling Point : 237 °C

Biological Activity Overview

The biological activity of this compound has been studied primarily in terms of its toxicity, mutagenicity, and environmental impact. Here are key findings from various studies:

Toxicological Studies

- Acute Toxicity : In laboratory settings, exposure to high concentrations of this compound can lead to respiratory irritation and central nervous system effects. The compound has been classified as harmful if inhaled or absorbed through the skin .

- Chronic Toxicity : Long-term exposure studies have indicated potential nephrotoxic effects in animal models. The no-observed-adverse-effect level (NOAEL) for non-neoplastic effects was determined to be around 60 mg/kg body weight .

- Developmental Effects : In developmental toxicity studies involving rats, adverse effects were observed only at maternally toxic doses, suggesting a threshold for developmental toxicity .

Mutagenicity and Genotoxicity

This compound has shown mutagenic potential in several assays:

- In vitro Studies : It induced sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells and increased mutation frequency in mouse lymphoma cells when metabolic activation was present .

- In vivo Studies : Results from various in vivo tests have been inconsistent, with some studies reporting negative results for mutagenicity while others indicated potential genotoxic effects under specific conditions .

Environmental Impact

The biodegradability of this compound varies significantly among microbial populations:

- Some studies report negligible degradation rates, while others indicate substantial degradation by specific bacterial strains such as Pseudomonas spp. .

Case Study 1: Occupational Exposure

A study involving laboratory workers exposed to vapors of 1,2-dichlorobenzene (a related compound) reported symptoms like headache, nausea, and irritation of mucous membranes at concentrations estimated below 100 ppm. This highlights the potential risks associated with exposure to halogenated compounds in occupational settings .

Case Study 2: Ecotoxicological Assessment

Research assessing the ecotoxicological effects of halogenated compounds found that exposure to certain concentrations led to toxic effects on aquatic organisms, emphasizing the need for careful monitoring of such compounds in environmental contexts .

Summary Table of Biological Activity Findings

| Aspect | Findings |

|---|---|

| Acute Toxicity | Respiratory irritation; CNS effects |

| Chronic Toxicity | NOAEL ~60 mg/kg; nephrotoxic effects |

| Developmental Toxicity | Effects at maternally toxic doses |

| Mutagenicity (in vitro) | Induces sister chromatid exchanges; mutation frequency |

| Mutagenicity (in vivo) | Mixed results; some positive findings |

| Environmental Degradation | Variable; some bacteria can degrade effectively |

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-Bromo-1,2-dichlorobenzene with high purity?

Answer:

High-purity synthesis typically involves halogenation or substitution reactions. For example:

- Direct Bromination : Bromine can be introduced to 1,2-dichlorobenzene under controlled conditions (e.g., using FeBr₃ as a catalyst at 40–60°C) to achieve regioselective substitution at the 4-position .

- Purification : Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using ethanol) ensures >95% purity, as indicated by GC or HPLC analysis .

Table 1: Key Properties for Synthesis Optimization

| Parameter | Value/Note | Source |

|---|---|---|

| Boiling Point | 242°C (765 mmHg) | |

| Melting Point | 65°C–67°C | |

| Purity Assessment | >95.0%(GC) or >97.0%(HPLC) |

Q. Basic: What precautions are necessary when handling this compound in laboratory settings?

Answer:

Safety protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for volatile steps .

- Storage : Store at 0°C–6°C in airtight containers to prevent degradation .

- Waste Disposal : Classify as a TOXIC SOLID (UN 2811) and dispose via certified hazardous waste services .

Note : The compound is classified as toxic under ADR/RID, IMDG, and ICAO/IATA regulations .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Answer:

Contradictions often arise from isomerism or impurities. A systematic approach includes:

Multi-Technique Validation :

- NMR : Compare H and C spectra with computational predictions (e.g., DFT) to confirm substituent positions .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and rule out by-products .

Chromatographic Cross-Check : Employ orthogonal methods (e.g., GC-MS and HPLC-UV) to isolate and identify conflicting signals .

Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation for ambiguous cases .

Example : Discrepancies in melting points (e.g., 23°C vs. 65°C) may indicate polymorphic forms or contamination, necessitating DSC analysis .

Q. Advanced: What strategies optimize the regioselective functionalization of this compound in cross-coupling reactions?

Answer:

Regioselectivity challenges arise due to competing reactive sites (Br vs. Cl). Strategies include:

- Catalyst Selection : Use Pd(PPh₃)₄ with bulky ligands to favor coupling at the bromine site (Suzuki-Miyaura) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromide ion displacement over chloride .

- Temperature Control : Lower temperatures (0°C–25°C) reduce side reactions at chlorine positions .

Table 2: Reaction Optimization Parameters

| Condition | Optimal Setting | Outcome |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | >80% yield at Br site |

| Solvent | DMF | Reduced Cl interference |

| Reaction Time | 12–24 hours | Complete conversion |

Q. Advanced: How does this compound behave in environmental degradation studies?

Answer:

Photocatalytic degradation studies (e.g., using ZnFe₂O₄/TiO₂ nanocomposites) show:

- Mechanism : Hydroxyl radicals (OH) attack the benzene ring, leading to dehalogenation and ring cleavage .

- Half-Life : Under UV light, the compound degrades by ~90% within 6 hours in aqueous solutions .

- By-Products : Monitor via LC-MS for intermediates like dichlorophenols, which require further mineralization .

Properties

IUPAC Name |

4-bromo-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPZDVAZISWERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066353 | |

| Record name | Benzene, 4-bromo-1,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18282-59-2 | |

| Record name | 4-Bromo-1,2-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,2-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-bromo-1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-bromo-1,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-1,2-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE64D7GD53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.